molecular formula C8H12F2N2O B13348171 (3,3-Difluoroazetidin-1-yl)(pyrrolidin-2-yl)methanone

(3,3-Difluoroazetidin-1-yl)(pyrrolidin-2-yl)methanone

Cat. No.: B13348171
M. Wt: 190.19 g/mol
InChI Key: LJUBHLXCUDCOCN-UHFFFAOYSA-N
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Description

(3,3-Difluoroazetidin-1-yl)(pyrrolidin-2-yl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that includes both azetidine and pyrrolidine rings, which contribute to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoroazetidin-1-yl)(pyrrolidin-2-yl)methanone typically involves the formation of the azetidine and pyrrolidine rings followed by their subsequent coupling. One common method involves the reaction of 3,3-difluoroazetidine with a pyrrolidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoroazetidin-1-yl)(pyrrolidin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in solvents like ethanol or water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3,3-Difluoroazetidin-1-yl)(pyrrolidin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or altering their conformation. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-2-yl)methanone
  • (3,3-Difluoroazetidin-1-yl)(pyrrolidin-2-yl)ethanone

Uniqueness

(3,3-Difluoroazetidin-1-yl)(pyrrolidin-2-yl)methanone is unique due to the presence of both azetidine and pyrrolidine rings, which confer distinct chemical properties and biological activities. This dual-ring structure is not commonly found in similar compounds, making it a valuable molecule for research and development in various scientific fields.

Properties

Molecular Formula

C8H12F2N2O

Molecular Weight

190.19 g/mol

IUPAC Name

(3,3-difluoroazetidin-1-yl)-pyrrolidin-2-ylmethanone

InChI

InChI=1S/C8H12F2N2O/c9-8(10)4-12(5-8)7(13)6-2-1-3-11-6/h6,11H,1-5H2

InChI Key

LJUBHLXCUDCOCN-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)N2CC(C2)(F)F

Origin of Product

United States

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